8-Methoxy-5-(chloromethyl)coumarin
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Overview
Description
8-Methoxy-5-(chloromethyl)coumarin is a derivative of coumarin, a class of compounds known for their diverse biological and pharmacological properties. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit significant fluorescence properties, making them valuable in various scientific applications .
Preparation Methods
The synthesis of 8-Methoxy-5-(chloromethyl)coumarin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-methoxycoumarin and chloromethylating agents.
Reaction Conditions: The chloromethylation of 8-methoxycoumarin is carried out under controlled conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production: Industrial production methods may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity.
Chemical Reactions Analysis
8-Methoxy-5-(chloromethyl)coumarin undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Major Products: The major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
8-Methoxy-5-(chloromethyl)coumarin has a wide range of scientific research applications:
Fluorescent Labeling: Due to its strong fluorescence, it is used in labeling biomolecules for imaging and detection purposes.
Metal Ion Detection: The compound can be used as a chemosensor for detecting metal ions in biological and environmental samples.
Biological Studies: It is employed in studying enzyme activities and protein interactions due to its ability to form stable conjugates with biomolecules.
Medical Research: The compound’s derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 8-Methoxy-5-(chloromethyl)coumarin involves its interaction with molecular targets through its functional groups:
Fluorescence Mechanism: The compound exhibits fluorescence upon excitation with ultraviolet light, which is utilized in various detection and imaging applications.
Molecular Interactions: The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, facilitating the labeling and detection of specific targets.
Pathways Involved: The compound’s interactions with metal ions and proteins can modulate biochemical pathways, making it useful in studying cellular processes.
Comparison with Similar Compounds
8-Methoxy-5-(chloromethyl)coumarin can be compared with other coumarin derivatives:
Properties
Molecular Formula |
C11H9ClO3 |
---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
5-(chloromethyl)-8-methoxychromen-2-one |
InChI |
InChI=1S/C11H9ClO3/c1-14-9-4-2-7(6-12)8-3-5-10(13)15-11(8)9/h2-5H,6H2,1H3 |
InChI Key |
XERKCXVTIMXGMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)CCl)C=CC(=O)O2 |
Origin of Product |
United States |
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